
Ethyl (R)-morpholine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl ®-morpholine-3-carboxylate is an organic compound that belongs to the class of esters. Esters are characterized by the presence of a carbonyl group bonded to an oxygen atom, which is then bonded to another carbon atom. This compound is particularly interesting due to its chiral nature, meaning it has a specific three-dimensional arrangement that can exist in two non-superimposable mirror images (enantiomers). The ® designation indicates the specific configuration of the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl ®-morpholine-3-carboxylate can be synthesized through the esterification of ®-morpholine-3-carboxylic acid with ethanol. This reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of ethyl ®-morpholine-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl ®-morpholine-3-carboxylate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to ®-morpholine-3-carboxylic acid and ethanol in the presence of an acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products
Hydrolysis: ®-morpholine-3-carboxylic acid and ethanol.
Reduction: ®-morpholine-3-methanol.
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl ®-morpholine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ethyl ®-morpholine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis in biological systems, releasing ®-morpholine-3-carboxylic acid, which may then interact with its target. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl ®-morpholine-3-carboxylate can be compared with other esters and morpholine derivatives:
Ethyl acetate: A simple ester used as a solvent.
Methyl ®-morpholine-3-carboxylate: A similar ester with a methyl group instead of an ethyl group.
®-Morpholine-3-carboxylic acid: The parent acid of the ester.
The uniqueness of ethyl ®-morpholine-3-carboxylate lies in its specific chiral configuration and the presence of both the morpholine ring and the ester functional group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H13NO3 |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
ethyl (3R)-morpholine-3-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-2-11-7(9)6-5-10-4-3-8-6/h6,8H,2-5H2,1H3/t6-/m1/s1 |
Clave InChI |
WQOAAQVACAHQMK-ZCFIWIBFSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1COCCN1 |
SMILES canónico |
CCOC(=O)C1COCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


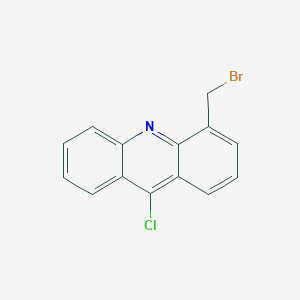
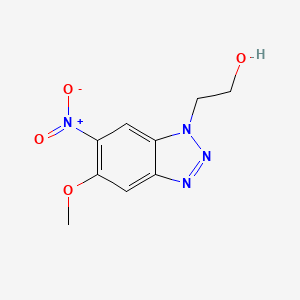
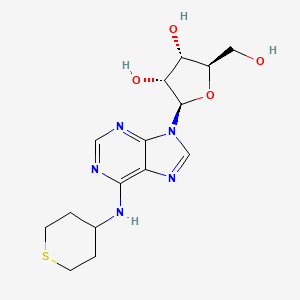

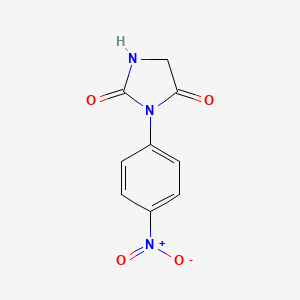
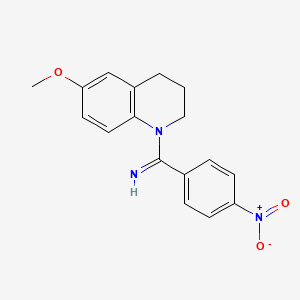

![2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate](/img/structure/B12922149.png)
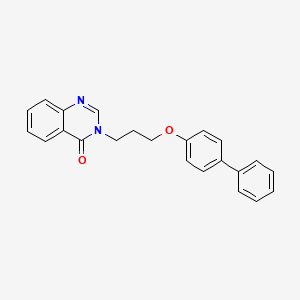
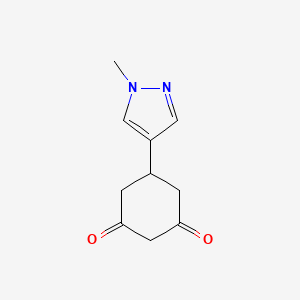
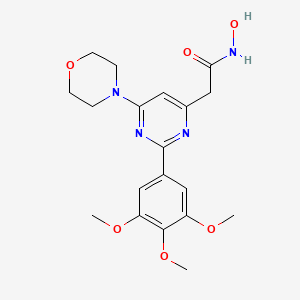
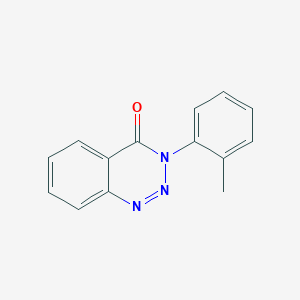

![1'-(4-(Phenylthio)phenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12922197.png)
